molecular formula C15H20F3N3O2 B1443775 tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate CAS No. 1542213-43-3

tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1443775
CAS No.: 1542213-43-3
M. Wt: 331.33 g/mol
InChI Key: NHGLIQOOTTXVOZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate is an organic compound with the molecular formula C15H20F3N3O2. It is a piperazine derivative that features a trifluoromethyl group attached to a pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 6-(trifluoromethyl)pyridin-2-amine with tert-butyl 4-piperazinecarboxylate. One common method includes the use of palladium on carbon (Pd/C) as a catalyst in ethanol under a hydrogen atmosphere . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maintain consistency and quality. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is common to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation techniques.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(6-(1-butoxyvinyl)pyridin-2-yl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various research and industrial applications .

Biological Activity

Chemical Identity and Structure

tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate is a compound characterized by the presence of a piperazine ring substituted with a trifluoromethyl pyridine moiety. Its molecular formula is C15H19F3N2O2C_{15}H_{19}F_3N_2O_2 with a molecular weight of approximately 365.78 g/mol. This compound is noted for its potential biological activities, particularly in medicinal chemistry.

Biological Activity

Mechanism of Action

The biological activity of this compound has been explored in various studies, indicating its potential as an anti-cancer agent and its interaction with specific biological targets. The compound has shown significant inhibitory effects on certain cancer cell lines, particularly those associated with triple-negative breast cancer (TNBC).

Key Findings from Research Studies

  • Inhibition of Cancer Cell Proliferation :
    • Studies have demonstrated that this compound exhibits strong inhibitory effects on the proliferation of MDA-MB-231 TNBC cells with an IC50 value of approximately 0.126 µM, indicating potent anti-cancer properties .
    • It was observed to inhibit lung metastasis in animal models more effectively than known compounds such as TAE226, showcasing its potential therapeutic efficacy against metastatic cancer .
  • Selectivity and Toxicity :
    • The compound displayed a nearly 20-fold selectivity for cancerous cells over non-cancerous cells (MCF10A), suggesting a favorable therapeutic index .
    • Off-target activities were noted, particularly against matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis and invasion .
  • Pharmacodynamics :
    • In vivo studies involving BALB/c nude mice injected with MDA-MB-231 cells showed that treatment with the compound significantly reduced the formation of metastatic nodules over a 30-day period .

Data Tables

Parameter Value
Molecular FormulaC15H19F3N2O2
Molecular Weight365.78 g/mol
IC50 (MDA-MB-231)0.126 µM
Selectivity (Cancer/Non-Cancer)~20-fold
Animal Model UsedBALB/c nude mice

Case Studies

  • Case Study: Triple-Negative Breast Cancer
    • A study evaluated the effects of this compound on TNBC cell lines, where it was found to significantly inhibit cell growth and induce apoptosis through caspase activation and p53 expression modulation .
  • Case Study: Metastatic Activity Inhibition
    • In a preclinical model, the compound was tested for its ability to prevent lung metastasis in TNBC. Results indicated that it outperformed standard treatments, leading to reduced metastatic nodule formation .

Properties

IUPAC Name

tert-butyl 4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-9-7-20(8-10-21)12-6-4-5-11(19-12)15(16,17)18/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGLIQOOTTXVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 20 mL microwave vial was charged with 2-chloro-6-(trifluoromethyl)pyridine (860 mg, 4.74 mmol), rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (295 mg, 0.47 mmol), Sodium tert-butoxide (546 mg, 5.68 mmol), tert-butyl piperazine-1-carboxylate (882 mg, 4.74 mmol) and a mixture of toluene (25 mL) and DMF (5 mL). The reaction mixture was degassed for 10 minutes with nitrogen, and then Tris(dibenzylideneacetone)dipalladium(0) (217 mg, 0.24 mmol) was added. The reaction mixture was stirred at 105°C in an oil bath 12h. The solution was diluted with EtOAc and washed with saturated NaHCO3 solution, brine, dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The crude material was loaded on a 80g silica gel column and purified on a Teledyne Isco instrument, eluting with 0% to 100% ethyl acetate in heptane to provide tert-butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (811 mg, 51.7 %) as a solid.
Quantity
0.00568 mol
Type
reagent
Reaction Step One
Quantity
0.03 L
Type
solvent
Reaction Step Two
Quantity
0.00474 mol
Type
reactant
Reaction Step Three
Quantity
0.00474 mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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